Stability Against Endogenous Esterases vs. FDA
Fluorescein-CM2 demonstrates significantly greater resistance to hydrolysis by endogenous esterases present in cell lysates compared to the widely used fluorogenic probe fluorescein diacetate (FDA). While FDA is rapidly cleaved by ubiquitous esterases, leading to high background fluorescence, Fluorescein-CM2 remains predominantly intact under the same conditions, enabling specific signal generation only upon introduction of an orthogonal exogenous esterase such as porcine liver esterase (PLE) [1].
| Evidence Dimension | Stability against endogenous esterases in cellular lysates |
|---|---|
| Target Compound Data | Fluorescein-CM2 identified as a 'most stable substrate' in a screen for resistance to endogenous esterases. |
| Comparator Or Baseline | Fluorescein diacetate (FDA) known to be rapidly hydrolyzed by endogenous esterases. |
| Quantified Difference | Qualitative difference: Fluorescein-CM2 is stable; FDA is not. The difference is fundamental to the assay design. |
| Conditions | Fluorogenic screening of esterase substrates against endogenous esterases in cell lysates. |
Why This Matters
This stability is crucial for assays where a low background signal and specific activation are required, such as in PPI-dependent esterase systems or targeted drug delivery, making Fluorescein-CM2 the only viable option for these applications.
- [1] Tian, L., Yang, Y., Wysocki, L. M., Arnold, A. C., Hu, A., Ravichandran, B., Sternson, S. M., Looger, L. L., & Lavis, L. D. (2012). Selective esterase-ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(13), 4756–4761. View Source
